Structural Elucidation of 5''-Amino-4',5''-dideoxybutirosin A via 2D NMR: A Technical Guide
Structural Elucidation of 5''-Amino-4',5''-dideoxybutirosin A via 2D NMR: A Technical Guide
Executive Summary
Aminoglycoside antibiotics are potent bactericidal agents, but their clinical efficacy is frequently compromised by bacterial aminoglycoside-modifying enzymes (AMEs), such as 3'-phosphotransferases [APH(3')] and 4'-adenylyltransferases [ANT(4')]. To circumvent this enzymatic inactivation, synthetic and semi-synthetic derivatives lacking the targeted hydroxyl groups have been developed. A prime example is[1], a rationally designed analog of butirosin A.
Because the 1D 1 H and 13 C NMR spectra of aminoglycosides suffer from severe signal overlap in the 3.0–4.5 ppm region (the "sugar envelope"), 2D NMR spectroscopy is strictly required to unambiguously confirm the deoxygenation at C-4' and the amination at C-5''. This whitepaper details the self-validating 2D NMR workflows, causal logic, and experimental protocols required to elucidate its complex pseudo-trisaccharide structure.
Molecular Architecture & The Analytical Challenge
Structurally, 5''-amino-4',5''-dideoxybutirosin A consists of four distinct moieties[2]:
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Ring II (Central Core): A 2-deoxystreptamine (2-DOS) ring.
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AHB Side Chain: An (S)-4-amino-2-hydroxybutyryl group attached via an amide bond to N-1 of the 2-DOS ring.
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Ring I: A 2,6-diamino-2,4,6-trideoxy-α-D-xylo-hexopyranosyl moiety attached at C-4 of the 2-DOS ring.
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Ring III: A 5-amino-5-deoxy-β-D-xylofuranosyl moiety attached at C-5 of the 2-DOS ring.
The analytical challenge lies in differentiating the overlapping signals of the three sugar rings and the AHB chain. A standard 1D spectrum cannot isolate the spin systems, necessitating a multidimensional approach.
Experimental Protocols: A Self-Validating NMR System
To create a closed-loop validation system, each step in the NMR protocol serves a specific, cross-verifiable purpose. The methodology below ensures that experimental conditions actively enhance data reliability.
Step 1: Sample Preparation and Causality
Aminoglycosides are highly polar, polybasic molecules. The choice of solvent and pH is the most critical determinant of spectral quality.
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Solvent: Deuterium oxide ( D2O ) is mandatory due to the compound's hydrophilicity.
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pD Adjustment (The Causality): The sample must be adjusted to a pD of ~5.0–5.5 using dilute DCl or NaOD . At neutral or basic pH, the free amino groups undergo rapid intermediate chemical exchange with the solvent, leading to severe line broadening of adjacent protons (e.g., H-2', H-6', H-5''). By lowering the pD to 5.5, the amines are fully protonated ( NH3+ ). This locks the conformation, sharpens the scalar couplings, and induces a predictable downfield shift of the adjacent protons, pulling them out of the crowded sugar envelope.
Step 2: 2D NMR Acquisition Parameters
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1D 1 H and 13 C NMR (600 MHz, 298 K): Used to establish baseline integrals. The anomeric protons (H-1' and H-1'') must integrate to exactly 1:1 relative to the isolated H-2 equatorial proton of the 2-DOS ring.
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2D TOCSY (Total Correlation Spectroscopy): Acquired with a mixing time of 80–100 ms. This specific mixing time is long enough to transfer magnetization through the entire spin system of each individual sugar ring, but short enough to prevent excessive signal loss due to transverse relaxation ( T2 ).
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2D DQF-COSY: Used to trace sequential 3-bond ( 3JHH ) couplings, validating the TOCSY networks step-by-step.
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2D Multiplicity-Edited 1 H- 13 C HSQC: Differentiates CH2 groups (negative phase) from CH and CH3 groups (positive phase). This is the definitive test for the deoxygenated and aminated positions.
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2D 1 H- 13 C HMBC & NOESY: HMBC is optimized for long-range couplings ( nJCH ~ 8 Hz) to prove inter-ring glycosidic linkages. NOESY (300 ms mixing time) determines spatial proximity (< 5 Å), confirming stereochemistry and cross-validating the HMBC linkages.
Workflow for the 2D NMR structural elucidation of 5''-amino-4',5''-dideoxybutirosin A.
Step-by-Step Structural Elucidation Logic
Isolating the Spin Systems (TOCSY/COSY)
The elucidation begins by identifying the "anchor" protons. The anomeric protons, H-1' (α-linkage, ~5.4 ppm, J1,2 ~ 3.5 Hz) and H-1'' (β-linkage, ~5.1 ppm, J1,2 ~ 1.5 Hz), resonate downfield of the sugar envelope. From H-1', the TOCSY spectrum reveals the entire Ring I network. The critical observation is the presence of a distinct methylene multiplet at ~1.5–1.8 ppm. Tracing the COSY cross-peaks from H-3' to this methylene group, and subsequently to H-5', confirms the absence of the 4'-hydroxyl group.
Confirming the Deoxy and Amino Modifications (HSQC)
The multiplicity-edited HSQC provides the definitive proof of the structural modifications[1]:
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The 4'-Deoxy Position: In a standard butirosin molecule, C-4' is a hydroxylated methine ( CH−OH ) resonating at ~70 ppm. In this derivative, the HSQC reveals that the protons at ~1.5–1.8 ppm correlate to a carbon at ~34 ppm . The negative phase of the cross-peak confirms it is a CH2 group, unambiguously proving the 4'-deoxygenation.
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The 5''-Amino Position: In the parent compound, C-5'' is a primary alcohol ( CH2−OH ) with a 13 C shift of ~62 ppm. The substitution of the hydroxyl group with an amino group ( CH2−NH2 ) causes an upfield shift due to the lower electronegativity of nitrogen compared to oxygen. The HSQC shows the H-5'' protons correlating to a negative-phase carbon signal at ~42 ppm , perfectly matching the theoretical shift for a primary amine in a furanose ring.
Validating Linkages (HMBC & NOESY)
To ensure the molecule is assembled correctly, inter-ring connectivities are established and cross-validated:
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Ring I to Ring II: An HMBC cross-peak is observed between H-1' (~5.4 ppm) and C-4 of the 2-DOS ring (~80 ppm). This is corroborated by a strong NOESY cross-peak between H-1' and H-4.
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Ring III to Ring II: An HMBC cross-peak connects H-1'' (~5.1 ppm) to C-5 of the 2-DOS ring (~85 ppm).
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AHB to Ring II: The carbonyl carbon of the AHB chain (C-1''', ~176 ppm) shows a strong HMBC correlation to the H-1 proton of the 2-DOS ring, confirming the specific site of acylation[2].
Quantitative Data Summary
The following table summarizes the diagnostic NMR chemical shifts used to validate the core structural modifications.
| Structural Moiety | Position | 1 H Chemical Shift (ppm) | 13 C Chemical Shift (ppm) | Diagnostic Feature & Causality |
| Ring I (Pyranose) | C-1' | 5.42 (d, J=3.5 Hz) | 98.5 | α-anomeric configuration confirmed by small J1,2 coupling. |
| C-4' | 1.55 (m), 1.78 (m) | 34.2 | 4'-Deoxy confirmation : Upfield CH2 shift replaces the ~70 ppm CH−OH signal. | |
| Ring II (2-DOS) | C-1 | 3.95 (m) | 50.4 | Downfield shift due to AHB acylation at the N-1 position. |
| C-4 | 3.55 (t, J=9.0 Hz) | 80.1 | Glycosidic linkage site for Ring I (confirmed via HMBC). | |
| C-5 | 3.68 (t, J=9.0 Hz) | 85.3 | Glycosidic linkage site for Ring III (confirmed via HMBC). | |
| Ring III (Furanose) | C-1'' | 5.15 (d, J=1.5 Hz) | 106.8 | β-anomeric configuration characteristic of furanosyl rings. |
| C-5'' | 3.10 (m), 3.25 (m) | 42.5 | 5''-Amino confirmation : Upfield shift from ~62 ppm ( OH ) to ~42 ppm ( NH2 ). | |
| AHB Side Chain | C-1''' | - | 176.2 | Carbonyl carbon linking the AHB chain to N-1 of the 2-DOS ring. |
*Note: Chemical shifts are representative diagnostic values acquired in D2O at pD 5.5, referenced to internal TSP (0.0 ppm).
Conclusion
The structural elucidation of 5''-amino-4',5''-dideoxybutirosin A relies on a rigorous, self-validating 2D NMR workflow. By carefully controlling the sample pD to lock the amine protonation states, researchers can utilize TOCSY and HSQC experiments to isolate the individual sugar rings and definitively prove the 4'-deoxygenation and 5''-amination. The integration of HMBC and NOESY data provides the final layer of causality, confirming the specific glycosidic linkages and spatial arrangement that allow this molecule to evade bacterial enzymatic resistance.
References
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Woo, P. W., & Haskell, T. H. (1982). Deoxy derivatives of butirosin A and 5''-amino-5''-deoxybutirosin A, aminoglycoside antibiotics resistant to bacterial 3'-phosphorylative enzymatic inactivation. Synthesis and NMR studies. PubMed (J Antibiot (Tokyo)). URL:[Link]
- Woo, P. W. K., & Haskell, T. H. (1976). US3983102A - Process for preparing 5"-amino-4',5"-dideoxybutirosin A. Google Patents.
Sources
- 1. Deoxy derivatives of butirosin A and 5"-amino-5"-deoxybutirosin A, aminoglycoside antibiotics resistant to bacterial 3'-phosphorylative enzymatic inactivation. Synthesis and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US3983102A - Process for preparing 5"-amino-4',5"-dideoxybutirosin A - Google Patents [patents.google.com]
